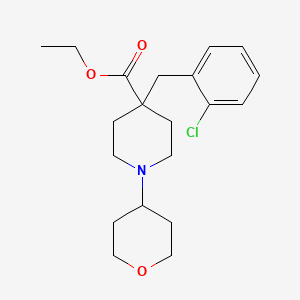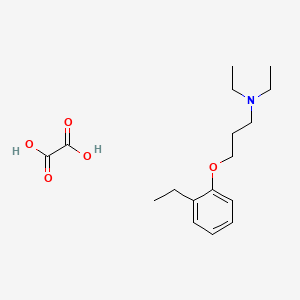![molecular formula C18H19ClFN3O B5212869 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5212869.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide, also known as FMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has also been shown to modulate the activity of the serotonin and norepinephrine systems, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease dopamine turnover in the prefrontal cortex and increase serotonin turnover in the hippocampus. 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has also been shown to decrease the levels of the stress hormone, corticosterone, in animal models. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been shown to decrease the expression of pro-inflammatory cytokines in the brain, which may contribute to its potential use in the treatment of neuropathic pain.
実験室実験の利点と制限
One of the advantages of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is its relatively simple synthesis method. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been well-characterized in the literature, which makes it easier to study. However, one of the limitations of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is its poor solubility in water, which may limit its use in certain experiments. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been shown to exhibit some toxicity in animal models, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide. One potential direction is the investigation of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide as a potential treatment for drug addiction and withdrawal. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide could be studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Further studies could also investigate the potential use of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide as an adjunct therapy for cancer treatment. Finally, future studies could investigate the potential use of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroacetophenone with 3-chlorophenylpiperazine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then treated with acetic anhydride to obtain the final product, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide. The synthesis method is relatively simple and has been well-established in the literature.
科学的研究の応用
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of neuropathic pain and as an adjunct therapy for cancer treatment. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been studied for its potential use in the treatment of drug addiction and withdrawal.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18(24)21-17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMFEEIGFPDCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5212804.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)
![methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
![1-(2-oxo-2-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethyl)-2-pyrrolidinone](/img/structure/B5212825.png)

![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)


![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5212884.png)
![1,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5212897.png)